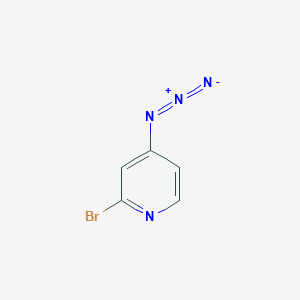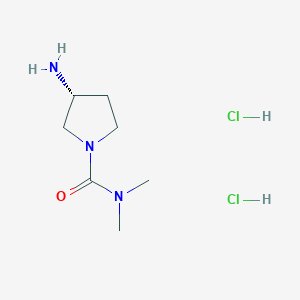
(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol: is a chemical compound that features a morpholine ring attached to a triazole ring via an ethyl linker, with a methanol group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be introduced through a nucleophilic substitution reaction where a morpholine derivative reacts with an appropriate electrophile.
Introduction of the Methanol Group: The methanol group can be added via a reduction reaction, where a suitable precursor is reduced to form the alcohol group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole derivative.
Substitution: The morpholinoethyl group can participate in substitution reactions, where the morpholine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Drug Development:
Medicine:
Therapeutics: The compound can be explored for its therapeutic potential in treating various diseases.
Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
(1-(2-Morpholinoethyl)-1H-indole-3-carboxylic acid): This compound also features a morpholinoethyl group but has an indole ring instead of a triazole ring.
(1-(2-Morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione): This compound has a naphthoquinone skeleton with a morpholinoethyl group.
Uniqueness:
Structural Features: The combination of a morpholine ring, triazole ring, and methanol group is unique to (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol.
Reactivity: The presence of both nucleophilic and electrophilic sites within the molecule allows for diverse chemical reactions.
Propiedades
Fórmula molecular |
C9H16N4O2 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
[1-(2-morpholin-4-ylethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C9H16N4O2/c14-8-9-7-13(11-10-9)2-1-12-3-5-15-6-4-12/h7,14H,1-6,8H2 |
Clave InChI |
XVATYAHZQZVWGH-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C=C(N=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)


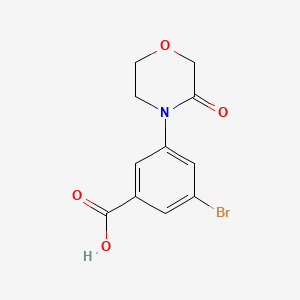

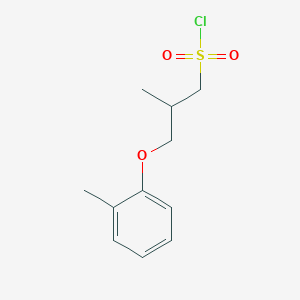
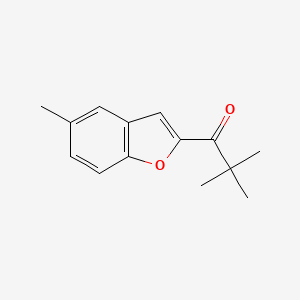
![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
